molecular formula C17H22N2O3S3 B2890871 N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2034496-43-8

N-(2-{[2,3'-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide

Cat. No.: B2890871
CAS No.: 2034496-43-8
M. Wt: 398.55
InChI Key: HISYTQNWIDFFKL-UHFFFAOYSA-N
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Description

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide is a complex organic compound that features a bithiophene core. Bithiophene derivatives are known for their applications in organic electronics due to their unique electronic properties. This compound is of particular interest in the field of materials science and organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the bithiophene core. One common method is the cross-coupling reaction of 2-halo thiophenes . The bithiophene core is then functionalized with various substituents through reactions such as Suzuki-Miyaura coupling .

Industrial Production Methods

Industrial production of this compound may involve high-pressure catalytic reactions and the use of homogeneous catalysis . These methods ensure high yields and purity, which are essential for its applications in advanced materials.

Chemical Reactions Analysis

Types of Reactions

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the electronic properties of the bithiophene core.

    Reduction: Used to alter the functional groups attached to the core.

    Substitution: Commonly involves halogenation or alkylation reactions.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the bithiophene core.

Scientific Research Applications

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The bithiophene core allows for strong π-π interactions, which can facilitate electron transport in organic electronic devices . Additionally, the methanesulfonyl and piperidine groups may interact with biological targets, influencing biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-{[2,3’-bithiophene]-5-yl}ethyl)-1-methanesulfonylpiperidine-4-carboxamide is unique due to its combination of a bithiophene core with methanesulfonyl and piperidine groups. This combination provides a balance of electronic properties and functional versatility, making it suitable for a wide range of applications in both scientific research and industry.

Properties

IUPAC Name

1-methylsulfonyl-N-[2-(5-thiophen-3-ylthiophen-2-yl)ethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O3S3/c1-25(21,22)19-9-5-13(6-10-19)17(20)18-8-4-15-2-3-16(24-15)14-7-11-23-12-14/h2-3,7,11-13H,4-6,8-10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HISYTQNWIDFFKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)NCCC2=CC=C(S2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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